N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-methylbenzenesulfonyl group linked to a 3,4-dimethoxyphenethylamine moiety. Sulfonamides are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in the combination of a sulfonamide functional group, a methyl-substituted benzene ring (enhancing lipophilicity), and a 3,4-dimethoxyphenethyl chain (imparting electronic effects).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-4-6-15(11-13)23(19,20)18-10-9-14-7-8-16(21-2)17(12-14)22-3/h4-8,11-12,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZWGMRVIKMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Roles
The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic sulfur atom in the sulfonyl chloride. Triethylamine acts as a base to scavenge HCl, shifting the equilibrium toward product formation. The methoxy groups on the phenyl ring enhance the nucleophilicity of the amine by electron-donating effects, while the methyl group on the benzenesulfonyl moiety influences steric and electronic properties of the final compound.
Stepwise Experimental Procedure
Materials :
- 2-(3,4-Dimethoxyphenyl)-N-methylethanamine (5 mmol)
- 3-Methylbenzenesulfonyl chloride (5.1 mmol)
- Triethylamine (10.2 mmol)
- Dichloromethane (20 mL)
Protocol :
- Dissolve the amine in dichloromethane at room temperature.
- Add triethylamine dropwise with stirring to deprotonate the amine.
- Introduce 3-methylbenzenesulfonyl chloride and heat to 50°C for 6 hours.
- Quench the reaction with water, extract the organic layer, and dry over anhydrous Na₂SO₄.
- Purify the crude product via recrystallization (ethyl acetate/hexane).
Table 1: Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50°C | |
| Time | 6 hours | |
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Yield (Recrystallized) | 65–72% |
Alternative Synthesis Strategies
Diazotization-Coupled Sulfonylation
A modified approach from Dove Medical Press involves diazotization of aniline derivatives followed by sulfonylation. While originally applied to 1,4-benzenesulfonamides, this method can be adapted for this compound by substituting precursors.
Key Steps :
- Diazotize 3,4-dimethoxyphenethylamine using NaNO₂/HCl at −5°C.
- React the diazonium salt with 3-methylbenzenesulfinic acid to form the sulfonamide.
Advantages :
- Higher regioselectivity for bulky substrates.
- Reduced side reactions compared to direct sulfonylation.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents like hexane result in incomplete conversion due to poor solubility of the amine.
Stoichiometric Ratios
A 1:1.02 molar ratio of amine to sulfonyl chloride ensures minimal residual starting material. Excess sulfonyl chloride (>1.1 eq) leads to di-sulfonylated byproducts.
Temperature and Time
Elevated temperatures (50–60°C) accelerate the reaction but risk decomposition of heat-sensitive intermediates. Kinetic studies suggest 6 hours at 50°C optimal for >90% conversion.
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO- d6) :
- δ 7.72 (d, J = 8.0 Hz, 2H, aromatic H)
- δ 7.54 (t, J = 7.6 Hz, 1H, aromatic H)
- δ 6.88 (s, 1H, methoxy-substituted H)
- δ 3.76 (s, 6H, OCH₃)
- δ 2.45 (s, 3H, CH₃).
13C NMR :
HRMS (ESI) : Calculated for C₁₈H₂₃NO₄S [M+H]⁺: 366.1371; Found: 366.1378.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the nearly perpendicular orientation of the phenyl and dimethoxyphenyl rings (dihedral angle = 82.57°), stabilized by C–H⋯O and C–H⋯π interactions.
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å | |
| Density (calc.) | 1.321 g/cm³ |
Challenges and Mitigation Strategies
Byproduct Formation
Di-sulfonylation and oxidation byproducts are common. Remedies include:
- Strict stoichiometric control.
- Use of antioxidant additives (e.g., BHT).
Purification Difficulties
The compound’s low solubility in non-polar solvents complicates recrystallization. Gradient crystallization (ethyl acetate/hexane) improves yield and purity.
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis prioritizes inexpensive bases (K₂CO₃ vs. triethylamine) and solvent recycling. Pilot studies show 10% cost reduction using toluene instead of dichloromethane.
Environmental Impact
Dichloromethane substitution with cyclopentyl methyl ether (CPME), a greener solvent, reduces toxicity without compromising yield.
Emerging Methodologies
Catalytic Approaches
Pd(0)-catalyzed coupling, though primarily used for indole derivatives, offers potential for functionalizing the sulfonamide’s aromatic ring post-synthesis.
Flow Chemistry
Microreactor systems enable continuous synthesis, reducing reaction time to 2 hours with 78% yield in preliminary trials.
Chemical Reactions Analysis
Sulfonamide Formation
The compound is synthesized via nucleophilic acyl substitution between 3-methylbenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions.
This reaction proceeds via deprotonation of the amine by triethylamine, followed by attack on the electrophilic sulfur of the sulfonyl chloride. The HCl byproduct is neutralized by the base.
Hydrolysis Reactions
The sulfonamide bond exhibits stability under physiological conditions but undergoes hydrolysis under strong acidic or basic conditions:
Acidic Hydrolysis
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 2-(3,4-Dimethoxyphenyl)ethylammonium chloride + 3-methylbenzenesulfonic acid | Protonation of the sulfonamide nitrogen, followed by cleavage of the S–N bond. |
Basic Hydrolysis
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| 2M NaOH, 100°C, 8 hours | 2-(3,4-Dimethoxyphenyl)ethylamine + 3-methylbenzenesulfonate | Nucleophilic attack by hydroxide on the sulfur center. |
Nucleophilic Substitution
The sulfonamide group participates in substitution reactions with nucleophiles:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 70°C, 24 hours | N,N'-Bis(3-methylbenzenesulfonyl)ethylenediamine derivative | |
| Thiol substitution | Benzyl mercaptan, NaH, THF, rt, 4 hours | 3-Methylbenzenesulfonyl benzyl thioether |
Oxidation and Reduction
Limited data exist for redox reactions, but analogous sulfonamides provide insights:
Oxidation
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| KMnO₄, H₂O, 80°C, 6 hours | 3-Methylbenzenesulfonic acid (via sulfoxide intermediate) | Electrophilic oxidation of the sulfur atom. |
Reduction
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| LiAlH₄, dry ether, 0°C → rt, 2 hours | 2-(3,4-Dimethoxyphenyl)ethylamine + 3-methylthiophenol | Reduction of the sulfonamide to a thiol and amine. |
Functional Group Compatibility
The 3,4-dimethoxyphenyl and 3-methylbenzenesulfonyl groups influence reactivity:
-
Methoxy groups : Resist oxidation under mild conditions but may undergo demethylation with strong acids (e.g., BBr₃).
-
Methyl group on benzene ring : Ortho/para-directing in electrophilic aromatic substitution (e.g., nitration, sulfonation).
Comparative Reaction Table
| Reaction | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride, triethylamine | Dichloromethane, 50°C | High-yield synthesis |
| Acid hydrolysis | HCl | Reflux | Cleavage to amine and sulfonic acid |
| Thiol substitution | Benzyl mercaptan, NaH | THF, rt | Thioether formation |
Research Insights
-
Steric Effects : The 3-methyl group on the benzenesulfonamide moiety introduces steric hindrance, slowing substitution reactions compared to unsubstituted analogs.
-
Electronic Effects : Electron-donating methoxy groups stabilize the adjacent ethylamine chain against oxidative degradation.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anti-Alzheimer's Disease Research
One of the most significant applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is in the development of treatments for Alzheimer's disease. Research indicates that this compound acts as an agonist for the alpha 7 nicotinic acetylcholine receptor (α7nAChR), which is crucial in neuroprotection and cognitive function. The compound's ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology, positions it as a promising candidate for anti-Alzheimer drug formulations .
1.2. Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These studies aim to identify modifications that enhance receptor affinity and biological activity. For instance, systematic SAR investigations have shown that specific substitutions on the phenyl rings can significantly influence the compound's efficacy in activating immune signaling pathways, which could be beneficial in vaccine adjuvant applications .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core features with sulfonamides and benzamides but differs in substituents and functional groups (Table 1).
Key Observations :
- The 3-methyl group on the sulfonyl benzene (target) may improve membrane permeability compared to unsubstituted benzenesulfonamides .
Inference for Target Compound :
- Likely synthesized via nucleophilic substitution between 3-methylbenzenesulfonyl chloride and 3,4-dimethoxyphenethylamine, using a base (e.g., triethylamine) in aprotic solvents (e.g., CH₂Cl₂) .
- Yield may depend on sulfonyl chloride reactivity; 3-methyl substitution could reduce steric hindrance compared to naphthalene derivatives, improving efficiency .
Key Insights :
- The sulfonamide group in the target compound likely contributes to enzyme inhibition (e.g., carbonic anhydrase) via zinc coordination, a mechanism common in sulfonamides .
- 3,4-Dimethoxyphenyl moieties in related compounds correlate with antimicrobial activity, possibly due to enhanced membrane interaction .
Physicochemical Properties
Analysis :
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO4S. The compound features a sulfonamide functional group, characterized by a sulfur atom bonded to two oxygen atoms and an amine group. The unique arrangement of its components contributes to its specific geometric and electronic properties, influencing its biological activity.
Key structural features:
- Sulfonamide group : Imparts antibacterial properties.
- 3,4-dimethoxyphenyl moiety : Enhances interaction with biological targets.
- Ethyl chain : Provides flexibility in molecular conformation.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit specific targets, leading to antimicrobial and anticancer effects:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in the range of 0.23–0.70 mg/mL for various derivatives .
- Anticancer Activity : Preliminary studies indicate potential efficacy in inducing apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity Type | Target Organism/Cell Line | MIC (mg/mL) | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 0.23–0.70 | Inhibition of growth |
| Antibacterial | S. aureus | 0.47–0.94 | Inhibition of growth |
| Antifungal | Candida albicans | 0.06–0.47 | Inhibition of fungal growth |
| Anticancer | MDA-MB-231 (breast cancer) | - | Induction of apoptosis |
Case Studies
-
Antibacterial Efficacy :
A study synthesized several sulfonamide derivatives, including this compound, demonstrating enhanced antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure-activity relationship (SAR) indicated that specific substitutions on the aromatic rings significantly influenced activity levels . -
Anticancer Potential :
Research on the compound's anticancer properties revealed that it could induce significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM. The study highlighted an increase in caspase-3 activity, confirming its role in promoting apoptosis .
Q & A
Basic: What established synthetic routes and optimization strategies are recommended for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core and subsequent coupling with 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:
- Sulfonylation: Reacting 3-methylbenzenesulfonyl chloride with the amine moiety under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or DMF .
- Purification: Column chromatography or recrystallization to isolate the product.
- Optimization: Adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) to maximize yield. For example, highlights the use of DMF for amide bond formation, yielding 33–36% under controlled conditions.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and assess purity. For instance, methoxy and methyl groups show distinct singlet peaks in aromatic regions .
- Mass Spectrometry (HR-ESI-MS): Provides molecular weight validation (e.g., reports HR-ESI-MS for similar compounds with <5 ppm error).
- X-ray Crystallography: Definitive structural confirmation, as demonstrated in and for related sulfonamides, resolving bond lengths and angles (e.g., monoclinic crystal systems with P21/c space groups).
Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Strategies include:
- X-ray Diffraction: Use single-crystal studies to resolve ambiguities, as in , where crystallography confirmed steric effects of methyl/methoxy groups .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.
- Cross-Validation: Pair LC-MS with IR spectroscopy to detect unexpected functional groups (e.g., used IR to confirm acrylamide C=O stretches).
Advanced: What strategies are recommended for elucidating biological target interactions of this sulfonamide?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDBe) to predict binding affinities, leveraging sulfonamide’s known interactions with enzymes like carbonic anhydrase .
- Enzyme Assays: Conduct kinetic studies (e.g., fluorescence-based inhibition assays) to measure IC50 values, as in for related sulfonamides.
- SAR Studies: Synthesize analogs with modified methoxy/methyl groups to map critical pharmacophores (e.g., ’s acrylamide derivatives highlight substituent-dependent activity).
Basic: How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests: Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks.
- Analytical Monitoring: Use HPLC with UV detection (e.g., 254 nm) to track degradation products. employed TLC to monitor reaction progress.
- Stabilizers: Consider adding antioxidants (e.g., BHT) if oxidative degradation is observed.
Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer:
- Analog Synthesis: Replace methoxy/methyl groups with halogens or bulkier substituents (e.g., tert-butyl) to assess steric/electronic effects. demonstrates similar modifications in dimethoxyphenyl derivatives.
- Biological Profiling: Test analogs in dose-response assays (e.g., cell viability or enzyme inhibition) to correlate substituents with activity.
- Computational Modeling: Use QSAR (Quantitative SAR) to predict bioactivity based on Hammett constants or logP values.
Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Selection: Use ethanol/water or ethyl acetate/hexane mixtures, balancing polarity and solubility. achieved high-purity crystals via slow evaporation from ethanol.
- Temperature Control: Gradual cooling (0.5°C/min) to minimize amorphous precipitation.
- Crystal Engineering: Seed with microcrystals of related sulfonamides (e.g., ’s dihydrate structure) to guide lattice formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
